molecular formula C14H11ClN4O B2678347 2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797718-22-9

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2678347
CAS No.: 1797718-22-9
M. Wt: 286.72
InChI Key: XLVWQWSOSCXUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The pyrazolo[1,5-a]pyrimidine scaffold is known for its versatility and has been widely studied for its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide has diverse applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition and cellular processes.

    Material Science: The compound’s photophysical properties make it of interest in the development of fluorescent materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its biological and molecular modeling investigations.

Uniqueness

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety, which can impart distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVWQWSOSCXUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.